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molecular formula C12H13Cl2NO2 B8423047 4-(Chloromethyl)-6,7-dimethoxyquinoline hydrochloride

4-(Chloromethyl)-6,7-dimethoxyquinoline hydrochloride

Cat. No. B8423047
M. Wt: 274.14 g/mol
InChI Key: QFSCRDQHMFYJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338455B2

Procedure details

(6,7-Dimethoxyquinolin-4-yl)methanol (1.11 g, 5.07 mmol) was dissolved in thionyl chloride (10 mL) at 0° C. The reaction mixture was stirred at 0° C. for 20 minutes then warmed to room temperature and stirred for 3.5 hours. The reaction mixture was diluted with benzene (20 ml) then concentrated under vacuum. The remaining solid was triturated with benzene then dried under high vacuum to afford 1.35 g of 4-(chloromethyl)-6,7-dimethoxyquinoline hydrochloride as a yellow solid. MS (ESI, pos. ion) m/z: 238.0 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[CH2:15]O.S(Cl)([Cl:19])=O>C1C=CC=CC=1>[ClH:19].[Cl:19][CH2:15][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)CO
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining solid was triturated with benzene
CUSTOM
Type
CUSTOM
Details
then dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClCC1=CC=NC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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